molecular formula C₄₇H₅₁NO₁₅ B027951 3'-p-ヒドロキシパクリタキセル CAS No. 132160-32-8

3'-p-ヒドロキシパクリタキセル

カタログ番号: B027951
CAS番号: 132160-32-8
分子量: 869.9 g/mol
InChIキー: XKSMHFPSILYEIA-MZXODVADSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3'-p-Hydroxypaclitaxel belongs to the class of organic compounds known as taxanes and derivatives. These are diterpenoids with a structure based either on the taxane skeleton, or a derivative thereof. In term of phytochemistry, several derivatives of the taxane skeleton exist: 2(3->20)-abeotaxane, 3, 11-cyclotaxane, 11(15->1), 11(10->9)-abeotaxane, 3, 8-seco-taxane, and 11(15->1)-abeotaxane, among others. More complex skeletons have been found recently, which include the taxane-derived [3. 3. 3] propellane ring system. 3'-p-Hydroxypaclitaxel is considered to be a practically insoluble (in water) and relatively neutral molecule. 3'-p-Hydroxypaclitaxel has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, 3'-p-hydroxypaclitaxel is primarily located in the cytoplasm and membrane (predicted from logP).

科学的研究の応用

薬物動態研究

3'-p-ヒドロキシパクリタキセルは、薬物の吸収、分布、代謝、排泄を理解するための薬物動態研究で使用されます。 マウス血漿および腫瘍組織におけるパクリタキセル(PTX)、6α-ヒドロキシパクリタキセル(6α-OHP)、および3'-p-ヒドロキシパクリタキセルの定量化のために、高速液体クロマトグラフィー-タンデム質量分析法(HPLC-MS / MS)が開発されました .

腫瘍分布研究

この化合物は、腫瘍分布研究にも使用されます。 上記の方法を使用して、PTX溶液を静脈内投与された異種移植ヌードマウスの腫瘍におけるPTX、6α-OHP、および3'-p-ヒドロキシパクリタキセルの分布を調べました .

構造解析

3'-p-ヒドロキシパクリタキセルは、構造解析研究に使用されます。 エレクトロスプレーイオン化イオンモビリティ質量分析法(ESI-IM-MS)および衝突誘起解離(CID)を使用して、PTXとその代謝物を同定および特性評価しました .

シトクロムP450活性の決定

3'-p-ヒドロキシパクリタキセルは、CYP3A4活性を決定するために使用されます . CYP3A4は、主に肝臓と腸に見られる体内の重要な酵素です。それは、毒素や薬物などの小さな外来有機分子(異物)を酸化して、体から除去できるようにします。

薬物耐性研究

この化合物は、一般的な薬物動態、薬物活性、および薬物耐性を理解するために不可欠です . シトクロムP450(CYP)の発現は、PTXに対する耐性に寄与する要因の1つです .

抗がん研究

3'-p-ヒドロキシパクリタキセルは、一般的な抗がん剤パクリタキセル(PTX)の代謝物です。PTXは、さまざまな種類の癌の治療に使用されます。 PTXは、ヒトの肝臓でシトクロムP450によって代謝されて、3'-p-ヒドロキシパクリタキセルと6α-ヒドロキシパクリタキセルの2つの構造異性体が生成されます .

将来の方向性

Future research on 3’-p-Hydroxypaclitaxel could focus on reducing fetal exposure based on timing, dosing, and individual characteristics . Additionally, a rapid and sensitive high-performance liquid chromatography–tandem mass spectrometry (HPLC–MS/MS) method was developed for the quantification of Paclitaxel (PTX), 6α-hydroxypaclitaxel (6α-OHP), and p -3′-hydroxypaclitaxel (3′-OHP) in mouse plasma and tumor tissue .

作用機序

Target of Action

3’-p-Hydroxypaclitaxel, a derivative of the anticancer drug Paclitaxel, primarily targets β-tubulin . β-tubulin is a protein component of microtubules, which are essential structures for cell division .

Mode of Action

3’-p-Hydroxypaclitaxel, like Paclitaxel, binds to β-tubulin and stabilizes microtubules . This stabilization inhibits the normal dynamic reorganization of microtubules, which is crucial for cell division . As a result, the cell cycle is arrested in its mitotic phase, leading to the inhibition of cancer cell division .

Biochemical Pathways

The primary biochemical pathway affected by 3’-p-Hydroxypaclitaxel is the cell cycle . By binding to β-tubulin and stabilizing microtubules, 3’-p-Hydroxypaclitaxel disrupts the normal progression of the cell cycle . This disruption prevents cancer cells from dividing and proliferating, which is a key mechanism in its anticancer activity .

Pharmacokinetics

Paclitaxel, from which 3’-p-Hydroxypaclitaxel is derived, is metabolized in the human liver by the cytochrome P450 enzyme to two structural isomers, one of which is 3’-p-Hydroxypaclitaxel . This metabolism is crucial for understanding the general pharmacokinetics, drug activity, and drug resistance of 3’-p-Hydroxypaclitaxel .

Result of Action

The primary result of 3’-p-Hydroxypaclitaxel’s action is the inhibition of cancer cell division . By stabilizing microtubules and disrupting the cell cycle, 3’-p-Hydroxypaclitaxel prevents cancer cells from dividing and proliferating . This leads to cell apoptosis, or programmed cell death, reducing the number of cancer cells in the body .

Action Environment

The action, efficacy, and stability of 3’-p-Hydroxypaclitaxel can be influenced by various environmental factors. For instance, the expression of cytochrome P450 (CYP) enzymes, which metabolize Paclitaxel into 3’-p-Hydroxypaclitaxel, can vary depending on factors such as genetic variations, liver function, and the presence of other drugs . These factors can affect the amount of 3’-p-Hydroxypaclitaxel that is produced and its subsequent anticancer activity .

生化学分析

Biochemical Properties

3’-p-Hydroxypaclitaxel is metabolized in the human liver by the cytochrome P450 isozymes CYP2C8 and CYP3A4 . These enzymes interact with 3’-p-Hydroxypaclitaxel, leading to the production of two minor metabolites, 3’-p-hydroxypaclitaxel and 6a, 3’-p-dihydroxypaclitaxel . The nature of these interactions is crucial for understanding the general pharmacokinetics, drug activity, and drug resistance of 3’-p-Hydroxypaclitaxel .

Cellular Effects

3’-p-Hydroxypaclitaxel, like its parent compound paclitaxel, has significant effects on various types of cells and cellular processes . It influences cell function by binding to β-tubulin and arresting the cell cycle in its mitotic phase . This leads to the inhibition of cancer cell division and cell apoptosis .

Molecular Mechanism

The molecular mechanism of 3’-p-Hydroxypaclitaxel involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to β-tubulin, enhancing the polymerization of β-tubulins and stabilizing the microtubules to inhibit treadmilling dynamics . This results in the inhibition of cancer cell division and cell apoptosis .

Temporal Effects in Laboratory Settings

The effects of 3’-p-Hydroxypaclitaxel change over time in laboratory settings . It is crucial to understand the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 3’-p-Hydroxypaclitaxel vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

3’-p-Hydroxypaclitaxel is involved in metabolic pathways that include interactions with enzymes or cofactors . It is metabolized in the human liver by the cytochrome P450 isozymes CYP2C8 and CYP3A4 .

Transport and Distribution

The transport and distribution of 3’-p-Hydroxypaclitaxel within cells and tissues are crucial aspects of its biochemical profile . It interacts with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

The subcellular localization of 3’-p-Hydroxypaclitaxel and its effects on activity or function are important areas of study . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

特性

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-(4-hydroxyphenyl)propanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H51NO15/c1-24-31(61-43(57)36(53)35(27-17-19-30(51)20-18-27)48-41(55)28-13-9-7-10-14-28)22-47(58)40(62-42(56)29-15-11-8-12-16-29)38-45(6,32(52)21-33-46(38,23-59-33)63-26(3)50)39(54)37(60-25(2)49)34(24)44(47,4)5/h7-20,31-33,35-38,40,51-53,58H,21-23H2,1-6H3,(H,48,55)/t31-,32-,33+,35-,36+,37+,38-,40-,45+,46-,47+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKSMHFPSILYEIA-MZXODVADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=C(C=C5)O)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=C(C=C5)O)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H51NO15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201314434
Record name 3′-p-Hydroxypaclitaxel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201314434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

869.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132160-32-8
Record name 3′-p-Hydroxypaclitaxel
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132160-32-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-p-Hydroxypaclitaxel
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132160328
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3′-p-Hydroxypaclitaxel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201314434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3'-p-Hydroxypaclitaxel
Reactant of Route 2
3'-p-Hydroxypaclitaxel
Reactant of Route 3
3'-p-Hydroxypaclitaxel
Reactant of Route 4
Reactant of Route 4
3'-p-Hydroxypaclitaxel
Reactant of Route 5
3'-p-Hydroxypaclitaxel
Reactant of Route 6
Reactant of Route 6
3'-p-Hydroxypaclitaxel
Customer
Q & A

Q1: What is 3'-p-Hydroxypaclitaxel and how does it relate to paclitaxel?

A1: 3'-p-Hydroxypaclitaxel is a major metabolite of the anticancer drug paclitaxel (Taxol®). [, , , , , , , , , ] Paclitaxel is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP3A4 being the primary enzyme responsible for 3'-p-hydroxypaclitaxel formation. [, ]

Q2: How does the metabolism of paclitaxel vary between individuals?

A2: Significant inter-individual differences exist in paclitaxel metabolism, even among individuals without known liver dysfunction. [, ] These differences are primarily attributed to variations in the expression and activity of CYP2C8 and CYP3A4 enzymes, which are responsible for the formation of 6α-hydroxypaclitaxel and 3'-p-hydroxypaclitaxel, respectively. [, ] Genetic polymorphisms in the genes encoding these enzymes, as well as the drug transporter MDR1, can contribute to the observed variability. []

Q3: What is the relative abundance of 3'-p-hydroxypaclitaxel compared to other paclitaxel metabolites?

A3: While 6α-hydroxypaclitaxel is generally the major metabolite of paclitaxel produced by CYP2C8, the relative abundance of 3'-p-hydroxypaclitaxel, produced by CYP3A4, can vary significantly. [] Some individuals exhibit a "shifting phenomenon" where CYP3A4-mediated metabolism becomes more prominent. [] Notably, in mice, 3'-p-hydroxypaclitaxel and 6α-hydroxypaclitaxel are found primarily in the gut, liver, and gall bladder, suggesting direct biliary excretion. []

Q4: Can 3'-p-hydroxypaclitaxel be detected in patients undergoing paclitaxel treatment?

A4: Yes, 3'-p-hydroxypaclitaxel can be detected in the plasma of patients receiving paclitaxel therapy. [, , ] Its concentration, along with other paclitaxel metabolites, can be quantified using sensitive analytical techniques such as high-performance liquid chromatography (HPLC). [, , , , ]

Q5: Are there any known drug interactions that can affect 3'-p-hydroxypaclitaxel levels?

A5: Co-administration of drugs that inhibit or induce CYP3A4 activity can significantly alter the plasma concentrations of 3'-p-hydroxypaclitaxel. For instance, antifungal drugs like ketoconazole and miconazole, as well as the antineoplastic drug doxorubicin, have been shown to inhibit the formation of 6α-hydroxypaclitaxel, potentially leading to an increase in 3'-p-hydroxypaclitaxel levels. [] Additionally, co-administration of paclitaxel with cyclosporin A, an inhibitor of both P-glycoprotein and CYP3A, resulted in higher 3'-p-hydroxypaclitaxel:paclitaxel AUC ratios compared to intravenous paclitaxel administration. []

Q6: Can 3'-p-hydroxypaclitaxel be detected in newborns exposed to paclitaxel during gestation?

A6: Research has confirmed the presence of 3'-p-hydroxypaclitaxel in meconium samples collected from newborns whose mothers underwent paclitaxel chemotherapy during pregnancy. [, ] This finding provides direct evidence of fetal exposure to paclitaxel and its metabolites.

Q7: What analytical techniques are employed to identify and quantify 3'-p-hydroxypaclitaxel?

A7: High-performance liquid chromatography (HPLC) coupled with various detection methods is commonly used for the identification and quantification of 3'-p-hydroxypaclitaxel in biological samples. [, , , , ] Additionally, tandem mass spectrometry (MS/MS) can be employed for structural characterization. [] Immunoassays utilizing monoclonal antibodies have also been developed for rapid and cost-effective measurement of paclitaxel and its metabolites, including 3'-p-hydroxypaclitaxel. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。